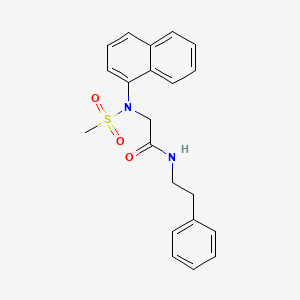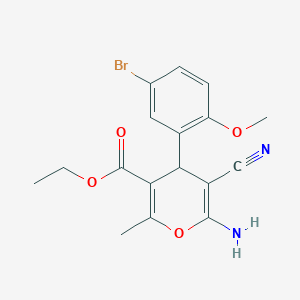![molecular formula C24H22ClN3O3S B5146705 2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-30872 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of CB-30872 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in various types of cancer cells and is responsible for maintaining the pH balance in the tumor microenvironment. By inhibiting CAIX, CB-30872 disrupts the pH balance in the tumor microenvironment, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CB-30872 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the invasiveness of cancer cells. Additionally, CB-30872 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CB-30872 in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new anti-cancer drugs. Additionally, the well-established synthesis method of CB-30872 makes it readily available for use in lab experiments. One of the limitations of using CB-30872 in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Orientations Futures
There are several potential future directions for the study of CB-30872. One of the most significant directions is the development of new anti-cancer drugs based on the structure of CB-30872. Additionally, further studies can be conducted to determine the potential toxicity of this compound and to develop strategies to minimize its toxicity. Furthermore, studies can be conducted to determine the potential applications of CB-30872 in other fields, such as inflammation and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide involves the reaction of 4-propoxybenzoyl isothiocyanate with 3-amino-2-chlorobenzoic acid. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been well-established and has been used in various studies to produce CB-30872.
Applications De Recherche Scientifique
CB-30872 has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that CB-30872 has potent anti-cancer properties and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
2-chloro-N-[3-[(4-propoxybenzoyl)carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-2-14-31-19-12-10-16(11-13-19)22(29)28-24(32)27-18-7-5-6-17(15-18)26-23(30)20-8-3-4-9-21(20)25/h3-13,15H,2,14H2,1H3,(H,26,30)(H2,27,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJAALJMZVUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)
![7-(4-ethylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5146634.png)
![N,N,N'-trimethyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5146635.png)
![5-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-2-furaldehyde](/img/structure/B5146648.png)



![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)
![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)